![molecular formula C24H23N5O2 B2374082 2-苄基-9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3(2H)-酮 CAS No. 1326806-53-4](/img/no-structure.png)

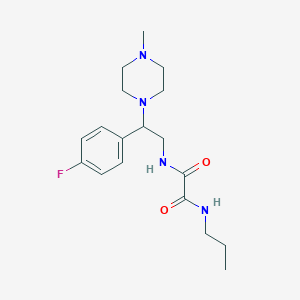

2-苄基-9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a type of pyrazolopyrimidine . Pyrazolopyrimidines are important drug-like scaffolds that have shown a wide range of clinical applications .

Synthesis Analysis

Pyrazolopyrimidines can be synthesized and evaluated for their inhibitory activity against various targets . For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines allows them to fit into the active sites of various enzymes, as confirmed by molecular docking simulations .Chemical Reactions Analysis

The reactivity of pyrazolotriazine compounds was found to be similar to the free azoles and triazines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines can be influenced by their molecular structure. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .科学研究应用

合成和化学性质

- 合成方法:研究开发了各种合成路线来创建复杂的吡唑并和三唑并衍生物。这些方法对于探索具有潜在生物活性的新化学实体至关重要。合成通常涉及在特定条件下与不同试剂的反应,以实现所需的杂环骨架 (Shaaban, 2008)。

生物活性

- 抗菌活性:一些衍生物显示出有希望的抗菌特性。这包括对革兰氏阳性菌和革兰氏阴性菌的活性,突出了这些化合物作为开发新抗菌剂的先导的潜力。抗菌功效通常取决于化合物的特定取代基和结构骨架 (Idrees, Kola, & Siddiqui, 2019)。

- 抗癌活性:某些吡唑并和三唑并衍生物已被研究其抗癌特性。这些研究对于识别可以抑制癌细胞增殖的新治疗剂至关重要。活性可归因于这些化合物与与癌细胞生长和存活相关的生物靶标的相互作用 (Issa, Habib, & Wahab, 2015)。

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This leads to cell cycle arrest at the G0-G1 stage , thereby inhibiting cell proliferation, a key characteristic of cancer cells.

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability.

Result of Action

The result of the compound’s action would likely be a significant inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to apoptosis induction within certain cell lines .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves the reaction of 4-butoxyaniline with ethyl acetoacetate to form 4-butoxyphenyl-3-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butoxyphenyl-1,2,4-triazol-3-one. This intermediate is then reacted with 2-benzyl-3-bromoacetylpyrazine to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "2-benzyl-3-bromoacetylpyrazine" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butoxyphenyl-3-oxobutanoate.", "Step 2: 4-butoxyphenyl-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-butoxyphenyl-1,2,4-triazol-3-one.", "Step 3: 4-butoxyphenyl-1,2,4-triazol-3-one is then reacted with 2-benzyl-3-bromoacetylpyrazine in the presence of a base such as potassium carbonate to form 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one." ] } | |

CAS 编号 |

1326806-53-4 |

分子式 |

C24H23N5O2 |

分子量 |

413.481 |

IUPAC 名称 |

4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |

InChI |

InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3 |

InChI 键 |

MKKBZDLJPQBLOL-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

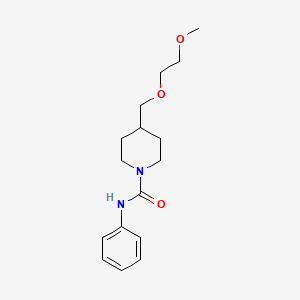

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

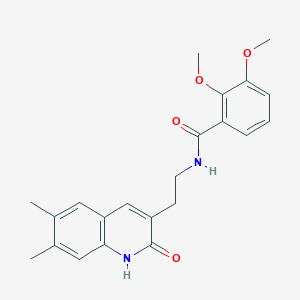

![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)

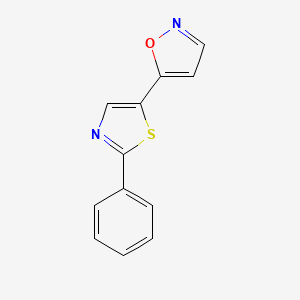

![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)

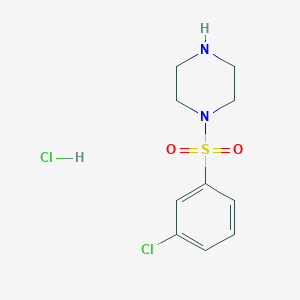

![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)

![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)

![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)